

glaziovine pharmacokinetics in humans

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Glaziovine

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Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **glaziovine** from a 1978 study in healthy human volunteers [1] [2].

Parameter	Value (Oral)	Value (Intravenous)
Dose	20 mg (in capsules)	20 mg (in vials)
Time to Peak Plasma Level	2 hours	Not Applicable
Enteral Absorption	78% - 84%	Not Applicable
Cumulative Urinary Excretion (24h)	38% of total radioactivity	50% of total radioactivity
Identified Metabolites	Glaziovine glucuronide (sole metabolite)	Glaziovine glucuronide (sole metabolite)

A 2021 study on machine learning models for predicting oral bioavailability also mentioned **glaziovine**, noting a **3.6-fold underprediction** of its bioavailability by their model. This suggests that **glaziovine's** observed human bioavailability was higher than what the in-silico model calculated [3].

Detailed Experimental Protocol

The methodology from the 1978 study is detailed below [1] [2]:

- **Compound Administration:** The study used **Glaziovine-14C** (carbon-14 radiolabeled **glaziovine**). A 20 mg dose was administered to healthy human volunteers via two routes: **oral capsules** and **intravenous (IV) injection**.
- **Sample Collection and Measurement:** Plasma, urine, and fecal samples were collected from the subjects. The primary measurement was **total radioactivity**, which accounts for both the parent drug and its metabolites.
- **Analysis of Absorption:** Enteral absorption (78-84%) was calculated by comparing two metrics between the IV and oral routes: the **cumulative percentage of urinary excretion** and the **area under the plasma concentration-time curve (AUC)** over the first 24 hours.
- **Metabolite Investigation:** Metabolites in urine were analyzed, revealing that **glaziovine glucuronide** was the only metabolite detected.

The following diagram illustrates this experimental workflow:



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*Experimental workflow for **glaziovine** pharmacokinetics study [1] [2].*

Research Context and Limitations

- **Therapeutic Context:** **Glaziovine** is a pro-aporphine alkaloid with neuropharmacological properties. A patent from the 1970s indicates it was investigated for the relief of anxiety [4].
- **Significant Data Limitations:** It is crucial to note that the core human pharmacokinetic data is from **1978**. A key limitation of this study is that it measured **total radioactivity**, which does not distinguish between the parent drug and its metabolite(s). The finding that **glaziovine** glucuronide was the sole metabolite should be considered in this light [1] [2].
- **Modern Research Context:** A 2021 paper on bioavailability mentions **glaziovine** as a compound that modern machine learning models struggled to predict accurately, highlighting that its pharmacokinetic profile may be complex [3]. Furthermore, current research in pharmacokinetics employs advanced methods like **Physiologically Based Pharmacokinetic (PBPK) modeling** [5], which are not available for **glaziovine**.

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